molecular formula C4H7FO2 B3380915 Propyl fluoroformate CAS No. 2105-91-1

Propyl fluoroformate

Cat. No.: B3380915
CAS No.: 2105-91-1
M. Wt: 106.1 g/mol
InChI Key: KDZDOTCTYBXDOY-UHFFFAOYSA-N
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Description

Propyl fluoroformate, also known as propyl carbonofluoridate, is a chemical compound with the molecular formula C4H7FO2. It is a liquid at room temperature and is primarily used in organic synthesis. This compound is part of the fluoroformate family, which includes various esters of fluoroformic acid.

Preparation Methods

Propyl fluoroformate can be synthesized through several methods. One common method involves the reaction of propyl chloroformate with an alkali metal fluoride, such as potassium fluoride, in the presence of a catalyst like 18-crown-6. The reaction is typically carried out in a solvent like ethylene carbonate at a temperature where the solvent is liquid . The reaction conditions include constant stirring and gentle refluxing to increase the yield and decrease the reaction time .

Scientific Research Applications

Comparison with Similar Compounds

Propyl fluoroformate is similar to other fluoroformates, such as methyl fluoroformate, ethyl fluoroformate, and butyl fluoroformate. These compounds share similar chemical properties and reactivity patterns. this compound is unique in its specific applications and reactivity due to the presence of the propyl group. This group influences the compound’s solubility, boiling point, and reactivity compared to its shorter or longer-chain counterparts . Similar compounds include:

Properties

IUPAC Name

propyl carbonofluoridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-2-3-7-4(5)6/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZDOTCTYBXDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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